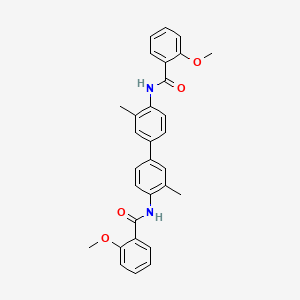

![molecular formula C15H16FNOS B4584010 5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)

5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide

Descripción general

Descripción

"5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide" is a chemical compound of interest in various fields of research. The compound's structure and properties allow for diverse applications, particularly in the context of materials science, pharmacology, and chemical synthesis.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions. For example, García et al. (2014) discuss the preparation of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, which showcases the complexity involved in synthesizing fluorine-containing carboxamides (García et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by X-ray diffraction techniques. Köysal et al. (2005) analyzed the crystal structure of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, revealing significant details about bond angles, molecular conformations, and intermolecular interactions (Köysal et al., 2005).

Chemical Reactions and Properties

These compounds often participate in complex chemical reactions. Fong et al. (2004) describe the photolysis of related carboxylate esters, providing insights into the reactivity of such compounds under specific conditions (Fong et al., 2004).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystalline structures are crucial. Studies like that of Sharma et al. (2016) on benzamide derivatives offer valuable information on crystallization and physical state under various conditions (Sharma et al., 2016).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interactions with other molecules are key aspects of these compounds. Gale et al. (2004) examined the anion complexation properties of thiophene derivatives, highlighting how these compounds interact with other chemical entities (Gale et al., 2004).

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Discovery

Thiophene derivatives, similar to 5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide, play a crucial role in the development of novel therapeutic agents. For instance, the synthesis and biological evaluation of certain thiophene-containing compounds have shown promise in antimicrobial, antiurease, and antilipase activities, highlighting their potential as candidates for drug development against various diseases and conditions (Başoğlu et al., 2013). Furthermore, thiophene derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity, suggesting their utility in cancer therapeutics (Thomas et al., 2017).

Molecular Imaging

In molecular imaging, fluorine-containing thiophene derivatives have been explored for their potential as imaging agents. One study utilized a serotonin 1A receptor molecular imaging probe based on a fluorine-substituted compound for positron emission tomography (PET) imaging in Alzheimer's disease patients, demonstrating the application of such compounds in diagnosing and studying neurodegenerative diseases (Kepe et al., 2006).

Materials Science

Thiophene derivatives also find applications in materials science, particularly in the development of organic electronics and photovoltaic devices. For example, a study on ternary blend polymer solar cells incorporated indene-C60 bisadduct, a compound structurally related to thiophene derivatives, demonstrating enhanced power conversion efficiency and highlighting the role of such materials in improving renewable energy technologies (Cheng et al., 2014).

Propiedades

IUPAC Name |

5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNOS/c1-2-13-7-8-14(19-13)15(18)17-10-9-11-3-5-12(16)6-4-11/h3-8H,2,9-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACIVHVBUDKXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NCCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)

![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)

![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)

![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-naphthamide](/img/structure/B4584002.png)

![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)

![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)

![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)

![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)

![1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)